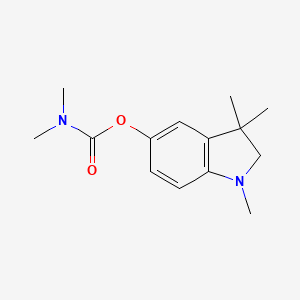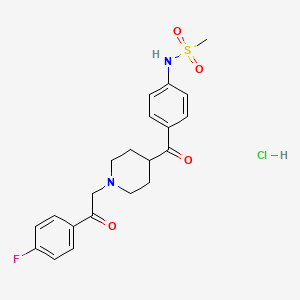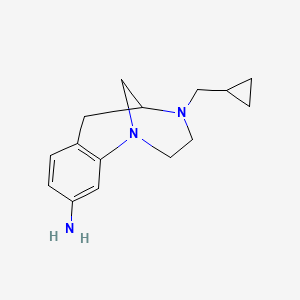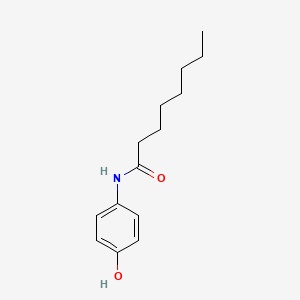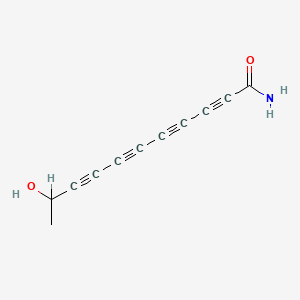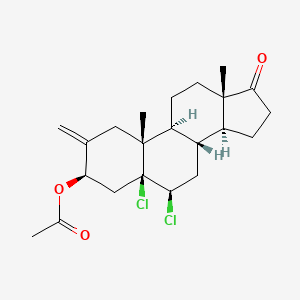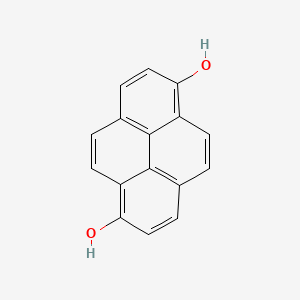
1,6-Pyrenediol
Overview
Description
1,6-Pyrenediol, also known as 1,6-dihydroxypyrene, is a polycyclic aromatic hydrocarbon derivative with the molecular formula C16H10O2. It is a dihydroxy derivative of pyrene, a well-known aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the pyrene ring system at positions 1 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Pyrenediol can be synthesized through several methods. One common approach involves the hydroxylation of pyrene using strong oxidizing agents. For example, pyrene can be treated with potassium permanganate (KMnO4) in an alkaline medium to introduce hydroxyl groups at specific positions on the pyrene ring . Another method involves the use of osmium tetroxide (OsO4) for the dihydroxylation of pyrene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using environmentally friendly oxidizing agents. The choice of oxidizing agent and reaction conditions can significantly impact the yield and purity of the final product. Industrial methods often aim to optimize reaction conditions to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,6-Pyrenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
1,6-Pyrenediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antioxidant activities.
Mechanism of Action
The mechanism of action of 1,6-pyrenediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in this compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions with other aromatic compounds, affecting their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,8-Pyrenediol: Another dihydroxy derivative of pyrene with hydroxyl groups at positions 1 and 8.
1,3-Pyrenediol: A dihydroxy derivative with hydroxyl groups at positions 1 and 3.
1,6-Pyrenedione: An oxidized derivative of pyrene with carbonyl groups at positions 1 and 6.
Uniqueness of 1,6-Pyrenediol
This compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to other pyrene derivatives. This unique structure allows for specific interactions with biological macromolecules and other aromatic compounds, making it valuable for various scientific applications .
Properties
IUPAC Name |
pyrene-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJSAJJBBSJUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145417 | |
| Record name | 1,6-Pyrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10262-84-7 | |
| Record name | 1,6-Dihydroxypyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10262-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Pyrenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Pyrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


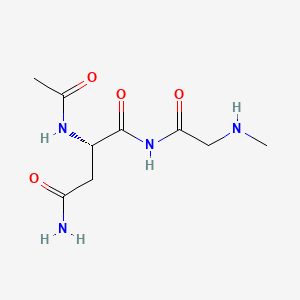
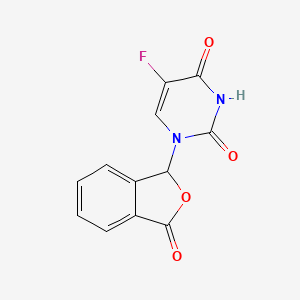
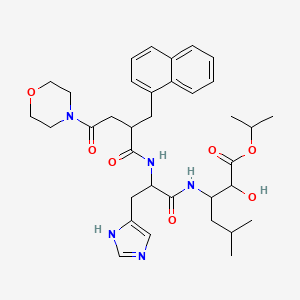
![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)
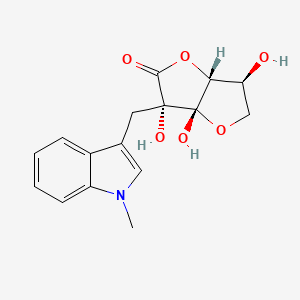
![Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1210888.png)

